molecular formula C11H14ClN3O B1399179 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1316221-81-4

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No. B1399179
M. Wt: 239.7 g/mol
InChI Key: GSYMNZZXFAJFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” were not found, related compounds have been synthesized through various methods. For instance, the Claisen-Schmidt condensation of equimolar quantities of arylmethylketone with aryl aldehyde in the presence of alcoholic alkali has been used .


Molecular Structure Analysis

The molecular structure of “1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” can be represented by the formula C12H16ClN3O .

Scientific Research Applications

  • Antibacterial Activity

    • Synthesized compounds related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have demonstrated significant antibacterial activity. These compounds were created through microwave-assisted synthesis and exhibited effectiveness against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Cytotoxic and Docking Studies

    • Studies involving similar compounds have explored their cytotoxic properties and potential pharmacokinetic nature through molecular docking studies. This includes analysis for potential biological applications, highlighting their relevance in drug development and understanding molecular interactions (Govindhan et al., 2017).
  • Antimicrobial Activity Evaluation

    • Further research into compounds structurally related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has focused on their potential as antimicrobial agents. Novel heterocyclic compounds containing similar structures have been synthesized and tested for their effectiveness against various microbes, indicating their potential use in treating infectious diseases (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
  • Antiviral Activity

    • Studies on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, have shown promising results in antiviral activity. This includes potential efficacy against herpes simplex virus type 1 and hepatitis A virus, suggesting a broader scope of application in antiviral therapeutics (Attaby et al., 2006).
  • Synthesis of Muscarinic Agonists

    • Research has been conducted on the synthesis of muscarinic agonists using compounds structurally similar to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone. These agonists are significant in neuroscience and pharmacology, highlighting the versatility of these compounds in drug development (Ashwood et al., 1995).
  • Fungicidal Activity

    • Compounds related to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have been synthesized and evaluated for their fungicidal activity. Their ability to inhibit the growth of certain fungi indicates their potential utility in agriculture and disease control (Mao, Song, & Shi, 2013).
  • Molecular Modelling and Docking Studies

    • Molecular modelling and docking studies of compounds structurally similar to 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone have been conducted. These studies are crucial in understanding the interaction of these compounds with biological targets, paving the way for the design of more effective drugs (ShanaParveen et al., 2016).

properties

IUPAC Name

1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYMNZZXFAJFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 6
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.